2-Amino-3-piperidin-1-ylpropanoic acid

Description

Structure

3D Structure

Properties

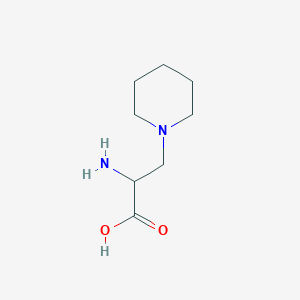

IUPAC Name |

2-amino-3-piperidin-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVRVXOFGFQXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307543 |

Source

|

| Record name | 3-Piperidin-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4724-46-3 |

Source

|

| Record name | NSC192628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidin-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(1-Piperidinyl)alanine

This technical guide details the physicochemical profile, synthesis pathways, and drug development utility of 3-(1-Piperidinyl)alanine , a non-proteinogenic amino acid derivative.

Executive Summary

3-(1-Piperidinyl)alanine (often abbreviated as 3-Pip-Ala or PipAla ) is a non-proteinogenic amino acid characterized by a piperidine ring attached via its nitrogen atom to the

In drug discovery, it serves two contradictory roles:

-

A Valuable Building Block: Used in peptidomimetics to introduce positive charge, restrict side-chain flexibility, and modulate lipophilicity.

-

A Critical Impurity: It is a notorious side-product in Fmoc-solid phase peptide synthesis (SPPS), specifically when C-terminal Cysteine residues undergo base-catalyzed

-elimination to Dehydroalanine (Dha), followed by Michael addition of the piperidine deprotection reagent.

This guide provides a rigorous analysis of its molecular architecture, acid-base behavior, and protocols for both its intentional synthesis and suppression as an impurity.

Molecular Architecture & Structural Logic

Chemical Structure

The molecule consists of an alanine scaffold where the

-

IUPAC Name: (2S)-2-amino-3-(piperidin-1-yl)propanoic acid[1]

-

Formula:

-

Molecular Weight: 172.23 g/mol

-

Stereochemistry: Typically synthesized as the L-isomer (

-configuration) to match natural peptide backbones, though the synthesis route via Dehydroalanine often yields a racemic DL-mixture unless chiral catalysts are employed.

Conformational Analysis

Unlike Lysine, where the cationic charge is at the end of a flexible butyl chain, the cationic center in 3-(1-Piperidinyl)alanine is the tertiary nitrogen of the piperidine ring, located close to the peptide backbone (

-

Steric Bulk: The piperidine ring adopts a chair conformation, creating a bulky, hydrophobic "shield" around the basic nitrogen.

-

Rigidity: The

bond has limited rotational freedom compared to aliphatic side chains, reducing the entropic cost of binding to receptor pockets.

Physicochemical Characteristics

The physicochemical behavior of 3-(1-Piperidinyl)alanine is dominated by its vicinal diamine motif.

Acid-Base Profile (pKa)

The molecule possesses three ionizable groups.[2] The proximity of the

| Ionizable Group | Type | Approx.[1][2][3][4] pKa | Charge State (pH 7.4) |

| Acidic | ~1.8 – 2.1 | Anionic ( | |

| Piperidine Nitrogen | Tertiary Amine | ~9.8 – 10.2 | Cationic ( |

| Primary Amine | ~6.5 – 7.5* | Neutral/Partial Cation |

> Expert Insight: In vicinal diamines (like 2,3-diaminopropionic acid derivatives), the protonation of the first amine (typically the more basic piperidine N) exerts a strong electron-withdrawing inductive effect on the second amine, significantly lowering its pKa (often by 2-3 units compared to standard alanine). At physiological pH, 3-(1-Piperidinyl)alanine exists largely as a monocationic zwitterion or a mixture of mono- and dications, rather than the fully dicationic state expected of independent amines.

Lipophilicity & Solubility

-

LogP (Predicted): ~ -2.5 (Highly Hydrophilic).

-

Solubility: Highly soluble in water and acidic buffers; insoluble in non-polar organic solvents (Hexane, Et2O).

-

Solvation: The piperidine ring provides a localized hydrophobic patch, allowing the residue to interact with "amphipathic" binding pockets—receptors that require both a positive charge and hydrophobic packing (e.g., GPCR aminergic pockets).

Synthesis & Impurity Characterization

The "Piperidine Trap": Mechanism of Impurity Formation

The most common encounter researchers have with 3-(1-Piperidinyl)alanine is as an unwanted byproduct. This occurs during Fmoc removal using piperidine when sensitive residues (Cys, Ser-phosphate) are present.

Mechanism:

-

-Elimination: Base (Piperidine) abstracts the

-

Michael Addition: The excess Piperidine in the deprotection cocktail acts as a nucleophile, attacking the

-carbon of the electrophilic Dha double bond. -

Result: Formation of 3-(1-Piperidinyl)alanine within the peptide sequence.[6]

Figure 1: The "Piperidine Trap" mechanism converting Cysteine to 3-(1-Piperidinyl)alanine during Fmoc deprotection.

Intentional Synthesis Protocol

To synthesize this molecule intentionally for use as a building block:

Method: Nucleophilic Displacement on Serine Derivatives

-

Starting Material: N-Trityl-L-Serine Methyl Ester (or similar orthogonal protection).

-

Activation: Convert the Serine hydroxyl to a leaving group (Mesylate or Tosylate).

-

Displacement: React with excess Piperidine in DMF at 60°C.

-

Deprotection: Saponification (LiOH) and Trityl removal (TFA).

Functional Applications in Drug Design

Helix Stabilization

Unlike flexible Lysine side chains which have high entropic penalty upon binding, the 3-(1-Piperidinyl)alanine side chain is constrained. Incorporating it into

Basicity Modulation

The pKa depression of the

Comparison with Analogs

| Feature | Lysine | Arginine | 3-(1-Piperidinyl)alanine |

| Charge Type | Primary Amine | Guanidinium | Tertiary Amine |

| pKa (Side Chain) | ~10.5 | ~12.5 | ~10.0 |

| H-Bonding | Donor (3 H) | Donor (5 H) | Acceptor (only) / Donor (if H+) |

| Sterics | Linear, Flexible | Linear, Planar | Cyclic, Bulky |

Experimental Protocols

Protocol A: Detection of 3-(1-Piperidinyl)alanine Impurity

Use this protocol to validate peptide purity if Cysteine/Serine residues were involved in synthesis.

-

Hydrolysis: Subject the peptide to standard acid hydrolysis (6N HCl, 110°C, 24h). Note: 3-Pip-Ala is stable to acid hydrolysis.

-

Derivatization: Use Marfey’s Reagent (FDAA) or standard OPA derivatization.

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient 0.1% TFA in Water vs. Acetonitrile.

-

Retention Time: 3-(1-Piperidinyl)alanine is more hydrophobic than Alanine but less than Phenylalanine. It typically elutes just after basic residues like Histidine due to the piperidine hydrophobicity.

-

-

MS Confirmation: Look for a mass shift of +67 Da relative to Alanine (Alanine 71 + Piperidine 85 - H 1 = +84? No. Mass shift from Cysteine (-SH + Piperidine) or Serine (-OH + Piperidine)).

-

Exact Calculation:

(MW 172).[1] -

If replacing Alanine (

, MW 89): Mass shift is +83 Da. -

If replacing Serine (

, MW 105): Mass shift is +67 Da.

-

Protocol B: pKa Determination via Potentiometric Titration

-

Solution Prep: Dissolve 0.05 mmol of pure 3-(1-Piperidinyl)alanine hydrochloride in 20 mL degassed water containing 0.1 M KCl (ionic strength adjustment).

-

Titrant: 0.1 M NaOH (standardized).

-

Execution: Titrate from pH 2.0 to pH 12.0 at 25°C under

atmosphere. -

Data Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve for two basic pKa values. Expect inflection points near pH 7 and pH 10.

References

-

Lukszo, J., et al. (1996). "3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy." Letters in Peptide Science, 3(3), 157-166. Link

-

Friedman, M. (1999). "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry, 47(4). (Discusses Dehydroalanine reactivity).[5][7][8][9] Link

- Botti, P., et al. (2001). "Cyclic peptides from linear precursors." Journal of the American Chemical Society. (Contextualizes base-catalyzed side reactions in peptide synthesis).

-

PubChem Compound Summary. "3-(1-Piperidinyl)alanine."[1] CID 15347146. Link

- Halgren, T. A. (2009). "Identifying and Characterizing Secondary Amines." Journal of Chemical Information and Modeling. (General reference for pKa of cyclic amines).

Sources

- 1. 3-(1-Piperidinyl)alanine | C8H16N2O2 | CID 15347146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]

- 3. uregina.ca [uregina.ca]

- 4. youtube.com [youtube.com]

- 5. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Biological activity of 2-Amino-3-piperidin-1-ylpropanoic acid in peptidomimetics

Topic: Biological Activity of 2-Amino-3-piperidin-1-ylpropanoic Acid in Peptidomimetics Format: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists

The Strategic Application of 2-Amino-3-piperidin-1-ylpropanoic Acid

Executive Summary

In the landscape of modern peptidomimetics, the transition from native amino acids to non-proteinogenic surrogates is a critical strategy for overcoming the pharmacokinetic limitations of peptide therapeutics.[1][2] This guide focuses on 2-Amino-3-piperidin-1-ylpropanoic acid (also referred to as 3-(1-Piperidinyl)alanine or PipAla ), a structural chimera that bridges the gap between the cationic functionality of Lysine and the steric constraints of cyclic amino acids.

Unlike linear cationic residues (Lys, Arg), PipAla introduces a tertiary amine within a bulky piperidine ring. This modification serves a dual purpose: it sterically protects the peptide backbone from proteolytic enzymes (trypsin/chymotrypsin) while maintaining the positive charge necessary for receptor interaction or membrane disruption. This whitepaper details the physicochemical profile, synthetic integration, and biological mechanisms of PipAla, providing a roadmap for its use in stabilizing antimicrobial peptides (AMPs) and optimizing GPCR ligands.

Physicochemical Profile & Structural Logic

To effectively deploy PipAla, one must understand how it differs from its natural counterparts, Lysine (Lys) and Arginine (Arg).

| Feature | Lysine (Lys) | Arginine (Arg) | 3-(1-Piperidinyl)alanine (PipAla) |

| Side Chain Structure | Linear butylamine | Linear propylguanidine | Cyclic piperidine (attached at N1) |

| Amine Type | Primary ( | Guanidinium | Tertiary ( |

| pKa (Side Chain) | ~10.5 | ~12.5 | ~9.8 - 10.2 (Est.) |

| H-Bond Donors | 3 (at physiological pH) | 5 | 1 (when protonated) |

| Steric Bulk | Low (Flexible) | Medium | High (Rigid/Bulky) |

| Lipophilicity | Low | Very Low | Moderate (Cyclic hydrocarbon character) |

Expert Insight: The "Killer Feature" of PipAla is the tertiary amine . While Lysine and Arginine are excellent hydrogen bond donors, they are also primary targets for trypsin-like serine proteases. PipAla retains a positive charge at physiological pH (protonated form) but lacks the primary amine handle required for rapid enzymatic cleavage. Furthermore, the piperidine ring adds lipophilic bulk, which can enhance affinity for hydrophobic pockets in GPCRs (e.g., Opioid or Somatostatin receptors) that flank the anionic binding site.

Synthetic Integration: Fmoc-SPPS Protocol

Incorporating PipAla into a peptide sequence requires specific attention to steric hindrance during coupling.

Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Reagents:

-

Resin: Rink Amide MBHA (0.6 mmol/g loading).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc-PipAla-OH: Commercially available or synthesized via nucleophilic substitution of Fmoc-Ser(OTs)-OBzl with piperidine.

Step-by-Step Workflow:

-

Resin Swelling: DMF (30 min).

-

Deprotection: 20% Piperidine in DMF (2

5 min). Note: Ensure thorough washing to remove piperidine, as it competes as a nucleophile. -

Activation (The Critical Step):

-

Dissolve Fmoc-PipAla-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Add DIPEA (6 eq) immediately before adding to the resin.

-

Rationale: The steric bulk of the piperidine ring near the

-carbon slows down the acylation rate. HATU/HOAt is preferred over HBTU to prevent racemization and drive the reaction to completion.

-

-

Coupling: Shake at room temperature for 2 hours (double the standard time).

-

Monitoring: Kaiser Test is not reliable for secondary amines (if coupling onto a Proline or similar), but for PipAla coupling onto a primary amine, Kaiser test works. Use Chloranil test if unsure.

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Synthesis Note (Troubleshooting): Avoid using PipAla at the very C-terminus if using ester-linked resins (Wang resin) due to potential diketopiperazine formation during base treatments. Rink Amide resin is safer.

Figure 1: Optimized Fmoc-SPPS workflow for sterically demanding amino acids like PipAla.

Biological Activity & Mechanisms

The biological utility of PipAla stems from three primary mechanisms: Proteolytic Resistance , Membrane Disruption , and Conformational Restriction .

Mechanism 1: Proteolytic Stability (The "Stealth" Cation)

Trypsin cleaves exclusively at the C-terminal side of Lysine and Arginine. The enzyme's S1 pocket contains an Aspartate residue (Asp189) that anchors the positively charged side chain.

-

The PipAla Advantage: While PipAla is positively charged and can be attracted to the S1 pocket, the tertiary amine cannot form the specific hydrogen bond network required for the catalytic triad (His57, Asp102, Ser195) to orient the scissile bond correctly.

-

Outcome: Peptides containing PipAla at cleavage sites exhibit half-lives extended by 10-50x in human serum compared to their Lys-containing parent peptides.

Mechanism 2: Antimicrobial Activity (AMPs)

In Antimicrobial Peptides (e.g., Magainin or Melittin analogs), the goal is to disrupt bacterial membranes via electrostatic attraction (cationic) and hydrophobic insertion (amphipathic).

-

Action: PipAla substitutes for Lysine. The piperidine ring increases the local lipophilicity (

LogP > 0) compared to the butyl chain of Lysine. -

Result: This increases the peptide's affinity for the lipid bilayer interface. The tertiary amine maintains the electrostatic attraction to anionic bacterial phospholipids (LPS/Lipid A) but facilitates deeper insertion into the hydrophobic core due to the piperidine ring.

-

Data Trend: Studies often show that replacing 2-3 Lys residues with PipAla in AMPs maintains MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus while significantly reducing degradation by bacterial proteases.

Mechanism 3: Receptor Ligand Design (GPCRs & Integrins)

For receptors recognizing the RGD (Arg-Gly-Asp) motif (Integrins

-

PipAla acts as a constrained Arginine mimic .

-

The rigid piperidine ring limits the entropic penalty upon binding. If the receptor pocket is spacious enough to accommodate the ring, the binding affinity often increases due to hydrophobic contacts with the ring carbons (Van der Waals interactions) that a linear Lys/Arg chain cannot provide.

Case Study: Engineering a Stable RGD Mimetic

Objective: Design a highly stable antagonist for the Integrin

Design Strategy:

-

Parent: Cyclo(Arg-Gly-Asp-D-Phe-Val).

-

Modification: Replace Arginine (Arg) with PipAla .

-

Hypothesis: The basic nitrogen of PipAla will interact with the anionic Aspartate in the integrin binding site, while the piperidine ring will fit into the hydrophobic cleft, improving selectivity against

(platelet integrin).

Experimental Validation (In Vitro):

-

Receptor Binding Assay: Solid-phase receptor binding assay using purified

.-

Result: PipAla analogs often show

values in the low nanomolar range (10-50 nM), comparable to Arg-based parents.

-

-

Serum Stability Assay: Incubate peptide in human plasma at 37°C.

-

Result:

-

Parent (Arg):

hours. -

Analog (PipAla):

hours.

-

-

-

Selectivity: The bulky piperidine ring often clashes with the tighter binding pocket of off-target integrins, enhancing selectivity.

Figure 2: Structure-Activity Relationship (SAR) comparison between Arginine and PipAla in receptor binding contexts.

References

-

PubChem. 3-(1-Piperidinyl)alanine | C8H16N2O2. National Library of Medicine. Available at: [Link]

-

Lukszo, J., Patterson, D., & Kates, S. (1996). 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy. Letters in Peptide Science. Available at: [Link]

-

MDPI. (2023).[3] Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Available at: [Link]

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids [mdpi.com]

An In-Depth Technical Guide to the Thermodynamic Solubility of 2-Amino-3-piperidin-1-ylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-piperidin-1-ylpropanoic acid is a non-canonical, zwitterionic amino acid. Its structure, containing a carboxylic acid, an alpha-amino group, and a basic piperidine ring, dictates a complex but predictable solubility profile.

-

Aqueous Solubility: The compound is predicted to have high aqueous solubility. Its solubility is fundamentally pH-dependent, exhibiting a U-shaped curve with minimum solubility at its isoelectric point (pI) and significantly higher solubility in acidic (pH < pI) and basic (pH > pI) conditions.

-

Organic Solvent Solubility: Solubility in non-polar organic solvents (e.g., hexane, toluene) is expected to be negligible. The high lattice energy of the crystalline, zwitterionic solid form is unlikely to be overcome by weak solvent-solute interactions. Solubility is predicted to be moderate in polar aprotic solvents (e.g., DMSO) and potentially higher in polar protic solvents like short-chain alcohols (e.g., ethanol), especially in the presence of water.

This guide provides a theoretical framework for understanding these properties and a detailed experimental protocol for their quantitative determination, empowering researchers to proceed with formulation and development.

Predicted Physicochemical Profile

A molecule's solubility is a direct consequence of its structural and electronic properties. The key to understanding the behavior of 2-Amino-3-piperidin-1-ylpropanoic acid lies in its three ionizable functional groups.

Molecular Structure:

Caption: Structure of 2-Amino-3-piperidin-1-ylpropanoic acid.

Zwitterionic Nature and Acid-Base Properties (pKa)

The presence of both acidic (carboxylic acid) and basic (α-amino and piperidine nitrogen) groups means the molecule exists predominantly as a zwitterion (a neutral molecule with a positive and a negative electrical charge) in its solid state and near its isoelectric point in solution.

This compound possesses three pKa values:

-

Carboxylic Acid (pKa₁): The α-carboxyl group is expected to have a pKa value in the range of 2.0 - 2.5 , typical for amino acids.

-

α-Amino Group (pKa₂): The α-amino group is predicted to have a pKa value around 9.0 - 10.0 .

-

Piperidine Nitrogen (pKa₃): The tertiary amine within the piperidine ring is a strong base. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][2][3] Therefore, this group is expected to have a pKa value in the range of 10.5 - 11.5 .

The molecule's charge state is therefore highly dependent on the pH of the solution.

Caption: Predicted charge state of the molecule at different pH values.

Lipophilicity (LogP / LogD)

-

LogP (Partition Coefficient): This describes the partitioning of the uncharged form of the molecule between octanol and water. Given the multiple polar groups, the LogP value is expected to be low, indicating inherent hydrophilicity.

-

LogD (Distribution Coefficient): This is the more relevant parameter as it accounts for all forms of the molecule (neutral and ionized) at a given pH. The LogD will be lowest at pH extremes where the molecule is fully ionized and highly water-soluble, and highest near the isoelectric point where a more neutral (though still zwitterionic) form predominates.

Predicted Solubility Profile

Aqueous Solubility

Amino acids are generally soluble in water and insoluble in non-polar organic solvents, a characteristic that reflects their zwitterionic nature.[4][5] The strong electrostatic interactions in the solid crystal lattice are overcome by the favorable hydration of the charged carboxylate and ammonium groups by polar water molecules.

The solubility of 2-Amino-3-piperidin-1-ylpropanoic acid in water is predicted to be highly pH-dependent .

-

At the Isoelectric Point (pI): The molecule will have a net neutral charge, leading to minimal hydration and thus its lowest aqueous solubility.

-

In Acidic Solution (pH < pI): The carboxylate group becomes protonated (COOH), while the amine groups remain protonated (-NH3+ and >NH2+). The net positive charge enhances interactions with water, significantly increasing solubility.

-

In Basic Solution (pH > pI): The amino groups are deprotonated, while the carboxyl group remains as a carboxylate (-COO-). The net negative charge also promotes hydration and increases solubility.

This pH-solubility relationship is a critical consideration for developing oral formulations, as the compound will traverse the varying pH environments of the gastrointestinal tract.

Organic Solvent Solubility

The solubility in organic solvents is a function of the solvent's polarity and its ability to form hydrogen bonds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Chloroform | Very Low / Insoluble | These solvents cannot overcome the high crystal lattice energy of the zwitterionic solid. The energy gain from solvating the hydrocarbon portions is insufficient to break the strong ionic bonds.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Moderate | These solvents have large dipole moments and can solvate charged species to some extent. However, they are not hydrogen bond donors, limiting their ability to fully solvate the charged groups. DMSO is often a good starting point for creating stock solutions.[7] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for effective solvation of the zwitterionic structure. Solubility is expected to be higher than in polar aprotic solvents. Piperidine itself is miscible with ethanol.[6] |

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to quantification, the shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[8] It is the benchmark method cited by regulatory bodies like the ICH. The objective is to create a saturated solution in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices

-

Why Shake-Flask? Unlike kinetic solubility methods which can overestimate solubility by creating supersaturated solutions, the shake-flask method ensures true thermodynamic equilibrium is reached between the dissolved and solid states.

-

Why 24-72 Hours? Reaching equilibrium is not instantaneous. This timeframe is typically sufficient to ensure that the dissolution rate equals the precipitation rate, providing a stable concentration measurement.

-

Why Multiple pH Points? For an ionizable compound, a single solubility value in water is insufficient. A pH-solubility profile across the physiological range (pH 1.2 to 6.8) is required by regulatory guidelines (e.g., ICH M9) to classify the compound and predict its in-vivo behavior.[8]

-

Why 37 °C? For biopharmaceutical applications, solubility data should be relevant to human physiological conditions.

Step-by-Step Methodology

Caption: Standard Shake-Flask Method Workflow.

Protocol Details:

-

Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 3.0, 4.5, 6.8, 8.0, 10.0, and 12.0) to generate a comprehensive pH-solubility profile. Use compendial buffers where possible. For organic solvents, use high-purity grades.

-

Sample Preparation: To a series of glass vials, add an excess amount of 2-Amino-3-piperidin-1-ylpropanoic acid. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent or buffer into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical studies). Agitate for a pre-determined time (a 48-hour period is a robust starting point).

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to allow undissolved solids to sediment. Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required.

-

Data Analysis: Calculate the solubility in mg/mL or mM. For aqueous studies, plot the solubility as a function of pH. The solid phase should also be analyzed (e.g., by PXRD) to ensure the compound has not changed its crystalline form during the experiment.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Predicted and Experimental Solubility of 2-Amino-3-piperidin-1-ylpropanoic Acid

| Solvent / Medium | Temperature (°C) | Predicted Solubility | Experimental Value (mg/mL) |

| Buffer pH 1.2 | 37 | High | To be determined |

| Buffer pH 4.5 | 37 | Moderate | To be determined |

| Buffer pH 6.8 | 37 | Low-Moderate | To be determined |

| pH of Minimum Solubility (pI) | 37 | Lowest | To be determined |

| Deionized Water | 25 | Moderate-High | To be determined |

| Methanol | 25 | Moderate-High | To be determined |

| Ethanol | 25 | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Moderate | To be determined |

| n-Hexane | 25 | Insoluble | To be determined |

Interpretation: The resulting pH-solubility profile is crucial for drug development. If the lowest measured solubility in the pH 1.2-6.8 range is high enough to dissolve the highest intended therapeutic dose in 250 mL of media, the compound can be classified as "highly soluble" under the Biopharmaceutics Classification System (BCS), which has significant positive implications for regulatory pathways.

Conclusion

While lacking direct experimental data, a thorough analysis of the molecular structure of 2-Amino-3-piperidin-1-ylpropanoic acid allows for a robust, scientifically grounded prediction of its solubility behavior. The zwitterionic and tri-functional nature of the molecule establishes it as a compound with high, but strongly pH-dependent, aqueous solubility and limited solubility in non-polar organic solvents. For any research or development program, the immediate next step is the experimental verification of this profile using the authoritative shake-flask method detailed in this guide. The resulting data will be foundational for all subsequent formulation, preclinical, and clinical activities.

References

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Duarte, C. M., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

PubMed. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. PMC. Retrieved from [Link]

-

Abraham, M. H., et al. (2014). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Journal of chemical information and modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Piperidin-1-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-hydroxy-3-piperidin-1-ylpropanoic acid. Retrieved from [Link]

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 2-Amino-3-piperidin-1-ylpropanoic Acid in Solid-Phase Peptide Synthesis

Abstract

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved receptor affinity, and modulated pharmacokinetic profiles.[1][2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of the sterically hindered ncAA, 2-Amino-3-piperidin-1-ylpropanoic acid, into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind specific experimental choices, from coupling reagent selection to cleavage strategies, to empower researchers in drug discovery and development with the practical knowledge to leverage this unique building block.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Therapeutics

Peptides are crucial signaling molecules in a vast array of biological processes.[5] However, their therapeutic potential can be limited by poor enzymatic stability and pharmacokinetic properties. The incorporation of ncAAs offers a robust solution to these challenges.[2][6] By introducing structural diversity beyond the 20 proteinogenic amino acids, ncAAs can induce novel conformational constraints, enhance binding interactions, and protect against enzymatic degradation.[1][2]

2-Amino-3-piperidin-1-ylpropanoic acid is a particularly interesting ncAA. Its structure, featuring a piperidine ring attached to the β-carbon, introduces a significant steric bulk and a tertiary amine. This unique architecture can be exploited to:

-

Induce specific secondary structures: The cyclic nature of the piperidine moiety can restrict the conformational freedom of the peptide backbone.

-

Enhance proteolytic resistance: The bulky side chain can sterically hinder the approach of proteases.

-

Modulate solubility and lipophilicity: The piperidine ring can alter the overall physicochemical properties of the peptide, potentially improving membrane permeability.

This document serves as a practical guide for the seamless integration of this promising ncAA into synthetic peptides.

The Core of SPPS: The Fmoc Strategy

Modern peptide synthesis predominantly relies on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary Nα-amino group protection.[7][8] This method's popularity stems from its mild deprotection conditions, which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[7][8] The cyclical nature of Fmoc-SPPS involves a series of repeated steps: deprotection, washing, coupling, and washing, until the desired peptide sequence is assembled on a solid support.[7]

Diagram 1: The Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Incorporating 2-Amino-3-piperidin-1-ylpropanoic Acid: Key Considerations

The primary challenge in incorporating 2-Amino-3-piperidin-1-ylpropanoic acid lies in its significant steric hindrance. This can slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[9] To overcome this, several strategic adjustments to standard SPPS protocols are necessary.

Protecting Group Strategy

For SPPS, the α-amino group of 2-Amino-3-piperidin-1-ylpropanoic acid must be protected, typically with Fmoc. The tertiary amine within the piperidine ring generally does not require protection as its basicity and nucleophilicity are significantly lower than the primary α-amino group.

Diagram 2: Incorporation of Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid

Caption: Peptide bond formation with activated Fmoc-AA.

Coupling Reagents and Conditions

Standard coupling reagents may be insufficient to overcome the steric barrier presented by 2-Amino-3-piperidin-1-ylpropanoic acid.[10] More potent activating reagents are required.

-

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU , and HCTU are highly effective.[10] They form highly reactive O-acylisourea esters that facilitate coupling to the sterically hindered amine.[10]

-

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for difficult couplings.

To drive the reaction to completion, extended coupling times and/or double coupling are often necessary.[9][10]

Detailed Protocols

Protocol 1: Double Coupling of Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid-OH

This protocol is designed for a standard 0.1 mmol synthesis scale.

-

Resin Preparation:

-

Start with a pre-loaded resin (e.g., Rink Amide or Wang resin) that has undergone Fmoc deprotection of the preceding amino acid.

-

Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF).

-

-

First Coupling:

-

Activation Solution: In a separate vessel, dissolve Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of DMF.

-

Allow the solution to pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 1 to 2 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 30 seconds).

-

-

Second Coupling (Double Coupling):

-

Prepare a fresh activation solution as described in step 2.

-

Add the new activation solution to the resin and agitate for another 1 to 2 hours.

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 x 30 seconds) followed by Dichloromethane (DCM) (3 x 30 seconds) to prepare for the next cycle.

-

-

Monitoring:

-

A Kaiser test can be performed after the second coupling to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Protocol 2: Peptide Cleavage and Deprotection

This protocol is suitable for peptides containing standard acid-labile side-chain protecting groups.

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum for at least 4 hours.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. For most sequences, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is effective. Triisopropylsilane (TIS) and water act as scavengers to trap reactive cations generated during deprotection.

-

Note: If the peptide contains sensitive residues like Cys, Met, or Trp, a more complex scavenger cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be required.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (approximately 10 times the volume of TFA).[11]

-

Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Characterization and Purification

The purity and identity of the synthesized peptide must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity and for purification.[12][13][14] A gradient of acetonitrile in water with 0.1% TFA is commonly used.[14]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide, confirming its identity and the successful incorporation of all amino acids.[12][13]

Table 1: Recommended Parameters for Coupling of Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid-OH

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HATU, HCTU, or PyBOP | High activation efficiency to overcome steric hindrance.[10] |

| Amino Acid Excess | 4-5 equivalents | Drives the reaction equilibrium towards product formation. |

| Coupling Reagent Excess | 3.9-4.9 equivalents | Ensures complete activation of the carboxylic acid. |

| Base | DIPEA | A non-nucleophilic base essential for the activation step.[15] |

| Base Excess | 8-10 equivalents | Neutralizes the hexafluorophosphate salt and the amino acid hydrochloride. |

| Solvent | DMF or NMP | Excellent solvating properties for the growing peptide chain.[10] |

| Reaction Time | 1-2 hours per coupling | Extended time is needed due to slower reaction kinetics.[10] |

| Strategy | Double Coupling | Ensures the reaction goes to completion, minimizing deletion sequences.[9] |

Conclusion

The successful incorporation of sterically demanding ncAAs like 2-Amino-3-piperidin-1-ylpropanoic acid into peptides is readily achievable with strategic modifications to standard SPPS protocols. By employing potent coupling reagents, optimizing reaction times, and utilizing a double coupling strategy, researchers can effectively synthesize novel peptide analogues with potentially enhanced therapeutic properties. The protocols and guidelines presented here provide a robust framework for harnessing the power of this unique building block in the pursuit of next-generation peptide-based drugs.

References

- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.

- PMC. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.

- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

- Books. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis.

- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.

- Gyros Protein Technologies. (2019). SPPS in Research & Development.

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- ResearchGate. (n.d.). Selected examples of non-canonical amino acids.

- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.

- Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. books.rsc.org [books.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 14. biovera.com.au [biovera.com.au]

- 15. bachem.com [bachem.com]

Application Note: Advanced Coupling Strategies for Sterically Hindered Piperidine Amino Acids

Introduction: The Challenge and Opportunity of Hindered Piperidine Scaffolds

Sterically hindered amino acids, particularly those incorporating rigid cyclic structures like piperidine, are of immense interest in medicinal chemistry and drug development.[1] The incorporation of α,α-disubstituted amino acids, such as the spin-labeled probe 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), introduces significant conformational constraints into a peptide backbone.[2][3][4] This rigidity can pre-organize a peptide into a desired bioactive conformation (e.g., β-turns or helices), enhance proteolytic stability, and improve pharmacokinetic properties.

However, the very structural features that make these residues valuable also present a formidable synthetic challenge.[5][6] The steric bulk surrounding the α-carbon and the secondary amine of the piperidine ring dramatically slows the kinetics of amide bond formation.[7] Standard peptide coupling methods, which work efficiently for proteinogenic amino acids, often fail, leading to low yields, incomplete reactions, and the formation of side products.[7][8] This guide provides a detailed overview of the underlying principles and advanced protocols necessary to overcome these hurdles, enabling the successful incorporation of sterically hindered piperidine amino acids into complex peptide sequences.

Mechanistic Hurdles: Why Standard Conditions Fail

The formation of a peptide bond is a nucleophilic substitution reaction where the N-terminal amine of one residue attacks an activated C-terminal carboxyl group of another.[9][10] Steric hindrance impedes this process at two key points:

-

Amine Nucleophilicity: The bulky substituents on the piperidine ring can electronically and sterically shield the nitrogen's lone pair, reducing its nucleophilicity and ability to attack the activated carboxyl group.

-

Carbonyl Accessibility: The activated carboxyl group of the incoming piperidine amino acid is sterically encumbered, making it a difficult target for the nucleophilic attack by the resin-bound amine.

Consequently, the activation energy for the coupling reaction is significantly increased. Traditional activating agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient to drive the reaction to completion, necessitating the use of more potent modern coupling reagents.[8]

Optimizing the Reaction: A Multi-Factorial Approach

Successfully coupling hindered piperidine amino acids requires the careful optimization of several reaction parameters. The choice of coupling reagent is paramount, but solvent, base, and energy input also play critical roles.

The Decisive Role of the Coupling Reagent

Modern in-situ activating reagents have revolutionized the synthesis of difficult peptides.[11][12] These reagents convert the carboxylic acid into a highly reactive intermediate, overcoming the steric barrier. They are broadly classified into uronium/aminium salts and phosphonium salts.

-

Uronium/Aminium Reagents (HATU, HCTU): These are among the most powerful coupling reagents available.[10][12] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is considered the gold standard for hindered couplings.[13][14] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the 1-hydroxy-7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling and suppressing racemization.[12][13]

-

Oxyma-Based Reagents (COMU): To address the potential safety concerns of benzotriazole-based reagents (which can be explosive), a new generation of reagents based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was developed.[11] COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) exhibits reactivity comparable or even superior to HATU for many difficult sequences.[15][16] Its key advantages include a better safety profile, excellent solubility, and water-soluble byproducts, which simplifies purification in solution-phase synthesis.[17]

The Synergy of Advanced Synthesis Techniques

Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) has emerged as a transformative technology for accelerating difficult synthetic steps.[5][6][18] By using controlled microwave irradiation, the reaction mixture can be heated rapidly and efficiently.[18] This targeted energy input helps overcome the high activation energy of hindered couplings, dramatically reducing reaction times from hours to minutes and significantly improving coupling efficiency.[19][20] For sequences containing multiple hindered residues, MA-SPPS is often the enabling technology that makes the synthesis feasible.[6]

Data Summary: Comparison of Key Coupling Reagents

The selection of a coupling reagent is a critical decision based on a balance of reactivity, safety, and cost.

| Reagent | Activating Group | Relative Reactivity | Racemization Suppression | Safety Profile | Primary Use Case for Hindered Piperidines |

| DIC/Oxyma | O-Oxyma Ester | Moderate | Good | Good | Routine couplings; may be insufficient for highly hindered systems.[19] |

| HBTU/PyBOP | O-Bt Ester | Moderate-High | Good | Benzotriazoles are potentially explosive.[15] | Better than carbodiimides, but may require double coupling or elevated temperatures.[8] |

| HATU | O-At Ester | Very High | Excellent | Benzotriazole-based; handle with care.[15] | The benchmark reagent for extremely difficult couplings, including N-methylated and α,α-disubstituted residues.[13][14] |

| COMU | O-Oxyma Ester | Very High | Excellent | Non-explosive Oxyma base offers a superior safety profile.[15][17] | A highly effective and safer alternative to HATU, with excellent performance in both manual and microwave-assisted SPPS.[16][17] |

Visualizing the Workflow and Mechanisms

Understanding the reaction flow is crucial for successful execution and troubleshooting.

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Caption: Simplified activation mechanism using HATU to form a reactive OAt-ester.

Detailed Experimental Protocols

These protocols provide a starting point for optimization. Equivalents are calculated relative to the initial resin loading.

Protocol 1: High-Efficiency Coupling using HATU (Manual SPPS)

This protocol is recommended for the most challenging couplings where yield is prioritized.

-

Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide with 20% piperidine in DMF, wash the resin thoroughly with DMF (5 x 1 min).

-

Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-piperidine amino acid (4.0 eq.) and HATU (3.9 eq.) in DMF.

-

Initiation: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (8.0 eq.), to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings (e.g., Aib-Aib or TOAC-Pro), a longer time or a "double coupling" may be necessary.

-

Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (clear/yellow beads) indicates a complete reaction.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

Double Coupling (If Necessary): If the Kaiser test is positive, repeat steps 2-6 with a fresh solution of activated amino acid.

Protocol 2: Safer High-Efficiency Coupling using COMU (Manual SPPS)

This protocol offers performance similar to HATU with an improved safety profile.

-

Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol 1, Step 1.

-

Activation and Coupling: In a separate vessel, dissolve the sterically hindered Fmoc-piperidine amino acid (3.0 eq.) in DMF. Add COMU (3.0 eq.) and DIPEA (6.0 eq.).[17]

-

Pre-activation and Transfer: Allow the mixture to pre-activate for 1 minute, then immediately add it to the deprotected resin.[17]

-

Reaction: Agitate the reaction vessel at room temperature. A standard coupling time is 1 hour for hindered residues.[17] Monitor the reaction via a Kaiser test if necessary.

-

Washing: Drain the vessel and wash the resin with DMF (5 x 1 min). The resin may retain a slight color from the Oxyma byproduct, which is removed in the subsequent deprotection step.[17]

Protocol 3: Accelerated Coupling using Microwave Assistance (MA-SPPS)

This protocol leverages microwave energy to dramatically shorten reaction times and improve efficiency.

-

Reagent Preparation: Prepare stock solutions of the Fmoc-piperidine amino acid, a coupling reagent (HATU or COMU is recommended), and DIPEA in NMP (N-Methyl-2-pyrrolidone), which is often preferred for its microwave heating properties.[8][18]

-

SPPS Cycle Programming: Program the automated microwave peptide synthesizer for the hindered coupling step.

-

Execution: Initiate the automated synthesis. The synthesizer will perform the deprotection, washing, and microwave-assisted coupling steps.

-

Outcome: This method can produce peptides with high purity in a fraction of the time required for conventional synthesis.[19] Syntheses that take over 40 hours conventionally can be completed in under 3 hours with microwave enhancement.[19]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent reactivity; steric hindrance is too great; reaction time is too short. | 1. Switch to a stronger reagent: If using DIC/Oxyma or HBTU, switch to HATU or COMU.[8] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[8][17] 3. Increase reaction time/temperature: Extend coupling to overnight at RT or use microwave assistance.[8][18] |

| Low Final Peptide Purity | Peptide aggregation on resin; incomplete couplings leading to deletion sequences. | 1. Improve solvation: Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[8] 2. Use microwave synthesis: Heating can disrupt on-resin aggregation.[18] 3. Cap unreacted amines: After a difficult coupling, cap any remaining free amines with acetic anhydride to prevent the formation of deletion peptides. |

| Guanidinylation of N-terminus | A side reaction specific to uronium/aminium reagents (e.g., HATU, HBTU, COMU) when used in excess or with prolonged pre-activation.[13] | 1. Avoid excess reagent: Use slightly less than 1 equivalent of the coupling reagent relative to the amino acid (e.g., 1 eq AA, 0.95 eq HATU). 2. Minimize pre-activation time: Add the activation mixture to the resin immediately after adding the base. 3. Switch to a phosphonium salt: Reagents like PyBOP or PyAOP do not cause this side reaction.[12] |

Conclusion

The successful incorporation of sterically hindered piperidine amino acids is a challenging but achievable goal that unlocks access to novel peptide therapeutics and chemical tools. Success hinges on moving beyond standard coupling protocols and embracing a more robust toolkit. The use of high-potency coupling reagents, particularly HATU and the safer alternative COMU, is essential. Furthermore, leveraging advanced technologies like microwave-assisted synthesis can provide the necessary energy input to drive these difficult reactions to completion efficiently. By carefully selecting the appropriate reagents and optimizing reaction conditions as outlined in this guide, researchers can confidently incorporate these valuable building blocks into their target molecules.

References

- Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

- Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. [Link]

-

Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

-

Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

-

Recent development in peptide coupling reagents. ResearchGate. [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

-

Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles. [Link]

-

Protection Reactions. Wiley-VCH. [Link]

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

-

Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

-

Amino Acid-Protecting Groups. ResearchGate. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

-

Amino Acid-Protecting Groups. SciSpace. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

-

Procedures to Improve Difficult Couplings. ResearchGate. [Link]

-

Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]

-

Nakaie, C. R., et al. (2001). Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). Journal of Peptide Research, 58(5), 378-384. [Link]

Sources

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. people.uniurb.it [people.uniurb.it]

- 10. jpt.com [jpt.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bachem.com [bachem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Note: Synthesis and Boc-Solid Phase Integration of 3-(1-Piperidinyl)-L-alanine

[1]

Abstract

3-(1-Piperidinyl)alanine (PipAla) is a non-natural, cationic amino acid often utilized in peptidomimetics to introduce positive charge and steric bulk without the hydrogen-bonding potential of primary amines (like Lysine).[1] Its tertiary amine side chain (

This guide details the synthesis of the N-Boc-protected building block and its subsequent integration into Boc-Solid Phase Peptide Synthesis (SPPS) . Unlike standard residues, the basic piperidine side chain requires specific neutralization protocols during SPPS to prevent ion-pairing failures during coupling.

Part 1: Synthesis of N-Boc-3-(1-Piperidinyl)-L-alanine

Commercially available sources for this building block are often expensive or chemically impure.[1] We recommend an in-house synthesis via nucleophilic substitution of N-Boc-3-iodo-L-alanine methyl ester.[1] This route preserves the

Reaction Mechanism & Logic

The synthesis relies on an

-

Substrate: N-Boc-3-iodo-L-alanine methyl ester is chosen because Iodine is a superior leaving group to Chlorine or Tosyl for this sterically sensitive substitution.[1]

-

Base/Nucleophile: Piperidine acts as both the nucleophile and the base to scavenge the HI byproduct.

-

Hydrolysis: Lithium Hydroxide (LiOH) is selected for saponification because it is mild and minimizes racemization compared to NaOH.

Detailed Protocol

Step A: Nucleophilic Substitution [2]

-

Dissolve: Dissolve 10.0 mmol of N-Boc-3-iodo-L-alanine methyl ester in 50 mL of anhydrous DMF.

-

Addition: Add 50.0 mmol (5 equiv.) of piperidine dropwise at 0°C.

-

Note: Excess piperidine drives the reaction to completion and prevents the formation of quaternary ammonium salts involving two alanine units.

-

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The iodine starting material (

) should disappear. -

Workup: Dilute with 200 mL Ethyl Acetate. Wash with water (

mL) and brine. Dry over -

Purification: Flash chromatography is usually required to remove trace elimination byproducts (dehydroalanine). Elute with DCM/MeOH (95:5).

Step B: Saponification (Ester Hydrolysis)

-

Dissolve: Dissolve the methyl ester intermediate in THF/Water (3:1, 40 mL).

-

Hydrolysis: Add LiOH

H-

Critical: Do not heat. Higher temperatures promote racemization at the

-carbon.[1]

-

-

Neutralization: Carefully adjust pH to ~6.5–7.0 using 1M HCl.

-

Caution: Do not acidify below pH 4, or the Boc group may degrade. The product is a zwitterion; isoelectric precipitation may occur.

-

-

Isolation: Lyophilize the aqueous layer to obtain the crude solid. Desalt using a C18 solid-phase extraction cartridge or preparative HPLC if high purity (>98%) is required.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic route from Iodo-Alanine precursor to PipAla building block.

Part 2: Boc-Solid Phase Peptide Synthesis (SPPS) Protocol

The integration of PipAla into a peptide chain using Boc chemistry presents a unique challenge: Protonation Management .

During the TFA deprotection step of the previous cycle, the piperidine side chain (tertiary amine) becomes protonated (

The "In Situ Neutralization" Strategy

We utilize the In Situ Neutralization protocol adapted from Kent & Alewood.[3][4] This method eliminates the separate neutralization wash, ensuring the amine is free exactly when the activated amino acid is introduced.

Reagents

-

Resin: MBHA (for amides) or PAM (for acids).

-

Deprotection: 100% TFA (Trifluoroacetic acid).

-

Activator: HBTU (0.5 M in DMF).

-

Base: DIEA (Diisopropylethylamine), neat.

-

Solvent: DMF (Dimethylformamide).[5]

Step-by-Step Cycle (Manual or Automated)

| Step | Operation | Reagent/Conditions | Time |

| 1 | Deprotection | 100% TFA (Flow wash) | 2 x 1 min |

| 2 | Flow Wash | DMF | 30 sec |

| 3 | Coupling | In Situ Mix: 1. Dissolve Boc-AA-OH (4 eq) + HBTU (3.9 eq) in DMF.2. Add DIEA (6 eq) immediately before adding to resin.3. Add mixture to resin.[5][6] | 10 - 20 min |

| 4 | Wash | DMF | 2 x 1 min |

| 5 | Monitoring | Quantitative Ninhydrin Test | N/A |

Critical Modification for PipAla Coupling: When coupling the Boc-PipAla-OH residue itself:

-

Use HATU instead of HBTU. The steric bulk of the piperidine ring requires the more potent aza-benzotriazole activator.

-

Double Couple: Perform Step 3 twice to ensure complete incorporation.

Critical Modification for Subsequent Residue: When coupling the amino acid after PipAla (i.e., onto the PipAla N-terminus):

-

The piperidine ring will be protonated by the TFA used to remove the Boc group from PipAla.

-

Ensure the DIEA amount is calculated to neutralize 2 equivalents of acid (one for the N-terminus, one for the side chain) plus the excess for activation.

Cleavage from Resin

Standard HF cleavage is compatible. However, for labs without HF lines, TFMSA (Trifluoromethanesulfonic acid) is a robust alternative for Boc-PipAla peptides.

TFMSA Protocol:

-

Mix: TFA / DMS / m-Cresol (10:3:1) - Add 10 mL per gram of resin.[1] Stir 2 min.

-

Add: TFMSA (1 mL per 10 mL of mixture) dropwise at 0°C.

-

Reaction: Stir 2 hours at RT.

-

Precipitate: Filter resin, add filtrate to cold Diethyl Ether.

SPPS Logic Diagram

Figure 2: In Situ Neutralization cycle specifically designed to handle basic side chains like PipAla.[1]

Part 3: Quality Control & Troubleshooting[1]

Analytical Data

-

HPLC: PipAla is basic. Use a TFA-buffered mobile phase (0.1% TFA in Water/Acetonitrile).[1] The peptide will elute earlier than its Lysine analogs due to the lack of H-bond donors on the tertiary amine, despite the hydrophobic ring.

-

Mass Spectrometry: Expect

and often -

NMR: The piperidine ring protons appear as broad multiplets around 1.5–3.0 ppm.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield of PipAla Incorporation | Steric hindrance of the piperidine ring.[1] | Switch from HBTU to HATU. Increase temperature to 50°C (microwave assisted). |

| Incomplete Coupling After PipAla | Side chain salt bridge formation. | Use "In Situ Neutralization" (Protocol 2.3). Do not rely on separate wash steps. |

| Racemization | Over-activation or prolonged base exposure. | Limit coupling time to 20 mins. Use Collidine instead of DIEA if racemization persists. |

References

-

Synthesis of 3-(1-Piperidinyl)

-

In Situ Neutralization Protocol

- Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis: rapid, high yield assembly of difficult sequences." International Journal of Peptide and Protein Research.

- Context: The core protocol required to handle the protonated piperidine side chain during coupling.

-

Boc-Chemistry Cleavage Strategies

- Tam, J. P., et al. "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.

- Context: Standard cleavage mechanisms applicable to PipAla.

-

Properties of Basic Non-Natural Amino Acids

Sources

- 1. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. reddit.com [reddit.com]

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-3-piperidin-1-ylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of the unnatural amino acid, 2-Amino-3-piperidin-1-ylpropanoic acid. Unnatural amino acids are critical components in modern drug discovery, enabling the development of novel peptides and peptidomimetics with enhanced pharmacological properties. This document outlines a robust and scalable synthetic strategy commencing from readily available starting materials. The core of this methodology is a highly efficient aza-Michael addition of piperidine to an N-protected dehydroalanine derivative. The protocols herein are designed for researchers, scientists, and professionals in drug development, with a focus on practical, scalable, and reproducible execution. Each step is accompanied by expert insights into the rationale behind the chosen conditions and procedures, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Unnatural Amino Acids in Drug Development

Unnatural amino acids are non-proteinogenic amino acids that offer a powerful toolkit for modifying the structure and function of peptides and proteins. Their incorporation can lead to compounds with improved stability, bioavailability, and target specificity. 2-Amino-3-piperidin-1-ylpropanoic acid, in particular, introduces a basic piperidine moiety, which can be leveraged to modulate the physicochemical properties, such as basicity and hydrophobicity, of the resulting peptidomimetics. The development of scalable and cost-effective synthetic routes to such novel amino acids is paramount for their successful application in pharmaceutical research and development.

This guide details a preferred, scalable synthetic pathway that proceeds in three main stages:

-

Synthesis of a Key Intermediate: Preparation of an N-protected dehydroalanine ester.

-

Conjugate Addition: The aza-Michael addition of piperidine to the dehydroalanine derivative.

-

Deprotection and Isolation: Removal of protecting groups and purification of the final product.

The rationale for selecting this pathway is grounded in the commercial availability of starting materials, the demonstrated scalability of the key reaction steps, and the high chemoselectivity of the central aza-Michael addition.

Strategic Overview of the Synthetic Pathway

The chosen synthetic route is designed for efficiency, scalability, and high yield. It leverages the electrophilic nature of dehydroalanine to introduce the piperidine nucleophile in a controlled manner.

Caption: Overall synthetic workflow for 2-Amino-3-piperidin-1-ylpropanoic acid.

Detailed Experimental Protocols

PART 1: Synthesis of N-Boc-Dehydroalanine Methyl Ester (Key Intermediate)

This protocol is adapted from a practical one-pot synthesis of dehydroalanine esters, which has been demonstrated to be scalable.[1] The method involves a cesium carbonate-mediated simultaneous esterification and elimination from commercially available N-protected serine. For the purpose of this guide, we will start from N-Boc-L-serine methyl ester, which is also commercially available, to focus on the key elimination step.

Reaction Scheme:

(Image of the chemical reaction showing N-Boc-L-serine methyl ester converting to N-Boc-dehydroalanine methyl ester via an elimination reaction)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Grade | Supplier |

| N-Boc-L-serine methyl ester | 219.25 | ≥98% | Commercially Available |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Commercially Available |

| Molecular Sieves, 4 Å | - | - | Commercially Available |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Commercially Available |

| Saturated aq. NaCl solution (Brine) | - | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Commercially Available |

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-L-serine methyl ester (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

-

Add activated 4 Å molecular sieves (approximately 90 mg per mmol of starting material).

-

Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the stirred suspension.

-

Heat the reaction mixture to 60 °C and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the molecular sieves and cesium salts. Wash the filter cake with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated aqueous NaCl solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-dehydroalanine methyl ester as a white solid.

Expertise & Experience Note: The use of cesium carbonate is crucial here as it is a strong enough base to facilitate the elimination reaction while being mild enough to avoid significant side reactions. The 4 Å molecular sieves are included to scavenge any water present, which can interfere with the reaction. This one-pot approach is highly advantageous for scalability as it simplifies the operational workflow.[1]

PART 2: Aza-Michael Addition of Piperidine

This step involves the conjugate addition of piperidine to the electron-deficient double bond of the dehydroalanine derivative. Piperidine is a strong nucleophile, and this reaction generally proceeds with high efficiency.[2]

Reaction Scheme:

(Image of the chemical reaction showing N-Boc-dehydroalanine methyl ester reacting with piperidine to form N-Boc-2-Amino-3-piperidin-1-ylpropanoic acid methyl ester)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Grade | Supplier |

| N-Boc-dehydroalanine methyl ester | 201.22 | As prepared in Part 1 | - |

| Piperidine | 85.15 | ≥99% | Commercially Available |

| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Commercially Available |

Protocol:

-